molecular formula C13H16BrNO2 B14869156 Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14869156
M. Wt: 298.18 g/mol
InChI Key: CDTBROODZNYYQS-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed under mild conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the pyrrolidine ring may form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
  • Methyl 4-(4-iodophenyl)-1-methylpyrrolidine-3-carboxylate

Comparison:

  • Bromine vs. Other Halogens: The presence of a bromine atom in Methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
  • Reactivity: The bromine atom can be more readily substituted compared to chlorine or fluorine, making the brominated compound more versatile for further chemical modifications.
  • Biological Activity: The specific interactions of the bromophenyl group with biological targets can differ from those of other halogenated analogs, potentially leading to distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-15-7-11(12(8-15)13(16)17-2)9-3-5-10(14)6-4-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

CDTBROODZNYYQS-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br

Origin of Product

United States

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